![molecular formula C18H18N2O B183758 1H-Indole, 1-((2,3-dihydro-1H-indol-1-yl)acetyl)-2,3-dihydro- CAS No. 56533-62-1](/img/structure/B183758.png)
1H-Indole, 1-((2,3-dihydro-1H-indol-1-yl)acetyl)-2,3-dihydro-
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Description
Indole is a heterocyclic compound known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons . It is an important system that provides the skeleton to many bioactive compounds . Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Molecular Structure Analysis
The molecular structure of indole derivatives can vary widely. The basic indole structure contains a benzenoid nucleus . For the specific molecular structure of “1H-Indole, 1-((2,3-dihydro-1H-indol-1-yl)acetyl)-2,3-dihydro-”, more specific information would be needed.Chemical Reactions Analysis
Indole derivatives can participate in a variety of chemical reactions. For instance, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization . The specific chemical reactions involving “1H-Indole, 1-((2,3-dihydro-1H-indol-1-yl)acetyl)-2,3-dihydro-” are not available in the sources I found.Physical And Chemical Properties Analysis
Indole is physically crystalline and colorless in nature with specific odors . The specific physical and chemical properties of “1H-Indole, 1-((2,3-dihydro-1H-indol-1-yl)acetyl)-2,3-dihydro-” are not available in the sources I found.Safety And Hazards
Future Directions
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . They have been found in many important synthetic drug molecules, which has created interest among researchers to synthesize a variety of indole derivatives .
properties
IUPAC Name |
1,2-bis(2,3-dihydroindol-1-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c21-18(20-12-10-15-6-2-4-8-17(15)20)13-19-11-9-14-5-1-3-7-16(14)19/h1-8H,9-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQDAQWJJUFDJMM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)CC(=O)N3CCC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60205094 |
Source
|
Record name | 1H-Indole, 1-((2,3-dihydro-1H-indol-1-yl)acetyl)-2,3-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60205094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Indole, 1-((2,3-dihydro-1H-indol-1-yl)acetyl)-2,3-dihydro- | |
CAS RN |
56533-62-1 |
Source
|
Record name | 1H-Indole, 1-[(2,3-dihydro-1H-indol-1-yl)acetyl]-2,3-dihydro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56533-62-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Indole, 1-((2,3-dihydro-1H-indol-1-yl)acetyl)-2,3-dihydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056533621 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Indole, 1-((2,3-dihydro-1H-indol-1-yl)acetyl)-2,3-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60205094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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